2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for various functional modifications, making it a versatile scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine typically involves the reaction of a substituted chalcone with aminopyrazole under specific conditions. One common method includes:
Starting Materials: Substituted chalcone and aminopyrazole.
Reaction Conditions: The reaction is carried out under high temperature and microwave conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzymatic inhibitory drugs.
Material Science: Its photophysical properties make it useful in developing new materials for electronic and photonic applications.
Biological Research: It is used in studying enzyme interactions and cellular pathways due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antitumor activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the 2,5-dimethyl and prop-2-en-1-yloxy substitutions.
Imidazole-containing compounds: These compounds also feature a nitrogen-containing heterocyclic ring and have similar biological activities.
Quinoline derivatives: These compounds have a similar planar structure and are used in medicinal chemistry for their antimicrobial and antitumor properties.
Uniqueness
2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitutions, which enhance its biological activity and photophysical properties. These modifications allow for greater versatility in drug design and material science applications compared to its parent compound and other similar heterocyclic compounds.
Properties
IUPAC Name |
2,5-dimethyl-7-prop-2-enoxypyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-5-15-11-7-8(2)12-10-6-9(3)13-14(10)11/h4,6-7H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZNRBRZCSZZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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